Verproside

Descripción general

Descripción

Verproside es un glucósido iridoide derivado de catalpol aislado de la planta Pseudolysimachion rotundum var. subintegrum. Es conocido por sus significativas actividades biológicas, incluyendo propiedades antiinflamatorias, antioxidantes, antinociceptivas y antiasmáticas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Verproside puede ser sintetizado a través de diversas rutas químicas, que a menudo implican la glicosilación de derivados de catalpol. El proceso sintético típicamente incluye pasos como la protección y desprotección de grupos hidroxilo, reacciones de glicosilación y procesos de purificación. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza.

Métodos de Producción Industrial

En entornos industriales, this compound generalmente se extrae de Pseudolysimachion rotundum var. subintegrum utilizando métodos de extracción con solventes. El material vegetal se seca, pulveriza y se somete a extracción con solventes como metanol o etanol. El extracto se purifica luego utilizando técnicas cromatográficas para aislar el this compound en su forma pura .

Análisis De Reacciones Químicas

Tipos de Reacciones

Verproside experimenta diversas reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse para formar diferentes productos de oxidación, que pueden tener distintas actividades biológicas.

Reducción: Las reacciones de reducción pueden modificar los enlaces glucosídicos u otros grupos funcionales en this compound.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula de this compound, alterando potencialmente sus propiedades biológicas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio se utilizan a menudo.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones controladas para lograr reacciones de sustitución.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir diferentes derivados hidroxilados o cetónicos, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales como grupos alquilo o acilo.

Aplicaciones Científicas De Investigación

Medicine

Verproside has shown promise in treating several conditions, particularly chronic obstructive pulmonary disease (COPD) and asthma. In a study involving NCI-H292 cells, this compound was found to effectively suppress inflammation induced by TNF and PMA through the inhibition of IL-6, IL-8, and MUC5AC expression .

Table 1: Summary of this compound's Effects on Inflammatory Markers

| Inflammatory Marker | Effect of this compound | Reference |

|---|---|---|

| IL-6 | Inhibition | |

| IL-8 | Inhibition | |

| MUC5AC | Inhibition |

In vivo studies using a COPD mouse model demonstrated that this compound significantly reduces lung inflammation by inhibiting PKCδ activation and mucus overproduction .

Pharmacology

This compound's pharmacokinetics have been studied extensively. It exhibits a short half-life (12.2–16.6 minutes) and high systemic clearance (56.7–86.2 mL/min/kg) following intravenous administration . This rapid metabolism suggests that while this compound may be effective in acute settings, its formulation may require optimization for sustained therapeutic effects.

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value |

|---|---|

| Half-life | 12.2–16.6 minutes |

| Systemic clearance | 56.7–86.2 mL/min/kg |

| Renal clearance | 2.7–4.1 mL/min/kg |

Industrial Applications

Due to its bioactive properties, this compound is being investigated for potential use in developing new pharmaceuticals and nutraceuticals. Its antioxidant properties make it a candidate for formulations aimed at reducing oxidative stress-related conditions.

YPL-001 Clinical Trials

YPL-001 is a natural drug formulation containing this compound that has completed Phase 2a clinical trials for COPD treatment . The trials indicated that YPL-001 could significantly reduce airway inflammation and improve respiratory function in patients with COPD.

Anti-inflammatory Effects in Asthma Models

In another study focusing on asthma models, this compound demonstrated the ability to reduce airway hyperresponsiveness and inflammation, suggesting its potential as a therapeutic agent in managing asthma exacerbations .

Mecanismo De Acción

Verproside ejerce sus efectos a través de varios objetivos moleculares y vías:

Antioxidante: this compound elimina los radicales libres y mejora la actividad de las enzimas antioxidantes, protegiendo las células del daño oxidativo.

Antinociceptivo: Modula las vías del dolor al interactuar con receptores y moléculas de señalización específicas involucradas en la percepción del dolor.

Comparación Con Compuestos Similares

Verproside se compara con otros glucósidos iridoides como:

Catalpol: Otro derivado de catalpol con propiedades antiinflamatorias y antioxidantes similares.

Aucubina: Conocida por sus efectos hepatoprotectores y antiinflamatorios.

Loganina: Exhibe actividades neuroprotectoras y antiinflamatorias.

This compound es único debido a sus potentes efectos antiinflamatorios e inhibición específica de PKCδ, lo que lo distingue de otros compuestos similares .

Si tiene más preguntas o necesita más detalles, ¡no dude en preguntar!

Actividad Biológica

Verproside, an iridoid glycoside derived from various plant sources, has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and potential therapeutic effects. This article reviews the current understanding of this compound's biological activity, focusing on its mechanisms of action, metabolic pathways, and implications for health.

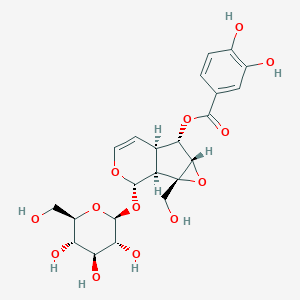

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a 3,4-dihydroxybenzoic acid moiety. Its molecular formula is CHO, and its systematic name is 3,4-dihydroxy-2-(hydroxymethyl)-5-(hydroxymethyl)-6-methoxy-2H-pyran-2-one. The presence of multiple hydroxyl groups contributes to its biological activity by enhancing its interaction with various biological targets.

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties. Research indicates that it suppresses the TNF/NF-κB signaling pathway, which is crucial in mediating inflammatory responses. In vitro studies have shown that this compound can inhibit the expression of pro-inflammatory cytokines in human airway cells by blocking the activation of NF-κB and other related pathways .

Table 1: Summary of this compound's Anti-Inflammatory Mechanisms

| Mechanism | Effect | Reference |

|---|---|---|

| TNF/NF-κB Pathway | Inhibition of inflammation | |

| PMA/PKCδ/EGR-1 Pathway | Reduction in mucin overexpression | |

| Cytokine Suppression | Decreased IL-6 and IL-8 levels |

Metabolism and Pharmacokinetics

This compound undergoes extensive metabolism in vivo, primarily through glucuronidation and sulfation pathways. Studies in rats have identified numerous metabolites, including this compound sulfate and picroside II, indicating complex metabolic processing .

Table 2: Metabolic Pathways of this compound

| Metabolite | Pathway | Major Enzyme Involved |

|---|---|---|

| This compound Sulfate | Sulfation | SULT1A1 |

| Picroside II | O-Methylation | Unknown |

| Isovanilloylcatalpol | Glucuronidation | UGTs |

The pharmacokinetic profile shows a short half-life (12.2–16.6 minutes) and low oral bioavailability (<0.5%) in male Sprague-Dawley rats, emphasizing the need for further studies on its absorption and distribution in humans .

Case Studies and Clinical Implications

Recent studies have highlighted the potential therapeutic applications of this compound:

- Asthma Management : A study demonstrated that this compound effectively reduced airway inflammation in animal models of asthma, suggesting its potential as a therapeutic agent for respiratory conditions .

- Skin Health : this compound has been identified as a potent inhibitor of human tyrosinase, making it a candidate for skin-lightening agents in cosmetic formulations .

Propiedades

IUPAC Name |

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3,4-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O13/c23-6-12-14(27)15(28)16(29)21(32-12)34-20-13-9(3-4-31-20)17(18-22(13,7-24)35-18)33-19(30)8-1-2-10(25)11(26)5-8/h1-5,9,12-18,20-21,23-29H,6-7H2/t9-,12-,13-,14-,15+,16-,17+,18+,20+,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUOUVZMYWYRRI-YWEKDMGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)OC(=O)C4=CC(=C(C=C4)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901345779 | |

| Record name | Verproside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50932-20-2 | |

| Record name | Verproside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050932202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verproside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 50932-20-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERPROSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96K9991JMW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.